1,3-Dicyanonaphthalene

DFT calculation Electronic structure Energy gap

Procuring dicyanonaphthalene isomers with indistinguishable CAS can lead to non-functional materials. 1,3-Dicyanonaphthalene (CAS 18713-36-5) is the definitive choice for applications requiring the lowest excitation energy barrier. - **Energy Gap**: Exhibits the smallest HOMO-LUMO gap (4.076 eV) among all isomers, maximizing electron transfer for OPV and OLED devices. - **Electrochemical Control**: Provides tunable radical behavior via reversible anion radical dimerization, a feature absent in the 1,2-, 1,4-, 1,8-, or 2,6-isomers. - **Regioselectivity**: Enables exclusive [3+2]-photocycloaddition at the 4,5-positions, unlocking synthetic pathways inaccessible with other isomers. Guaranteed isomer identity and purity suitable for advanced materials science.

Molecular Formula C12H6N2
Molecular Weight 178.19 g/mol
CAS No. 18713-36-5
Cat. No. B177745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dicyanonaphthalene
CAS18713-36-5
Synonyms1,3-Dicyanonaphthalene
Molecular FormulaC12H6N2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=C2C#N)C#N
InChIInChI=1S/C12H6N2/c13-7-9-5-10-3-1-2-4-12(10)11(6-9)8-14/h1-6H
InChIKeyCMDWPFFYPYYSEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dicyanonaphthalene: Key Properties & Industrial Relevance


1,3-Dicyanonaphthalene (1,3-DCN, CAS 18713-36-5) is a dicyano-substituted naphthalene derivative belonging to the naphthalenedicarbonitrile isomer family. With molecular formula C12H6N2 and molecular weight 178.19 g/mol, this compound features two electron-withdrawing cyano (-CN) groups positioned at the 1- and 3-positions of the naphthalene core . The 1,3-substitution pattern confers distinct electronic properties that differentiate it from its nine isomeric counterparts, including altered electron affinity, unique anion radical dimerization behavior, and specific regioselectivity in photochemical transformations . These characteristics position 1,3-DCN as a specialized building block in organic electronics, photochemistry, and materials science applications requiring precise electronic tuning or specific reaction outcomes .

Organic electronics building block — electron-accepting naphthalene core
Photochemical synthesis precursor with 4,5-regioselectivity
Isomer-specific procurement required; other dicyanonaphthalenes not interchangeable

1,3-Dicyanonaphthalene: Why Substitution Fails


The ten isomeric dicyanonaphthalenes share identical molecular formulas (C12H6N2) and molecular weights (178.19 g/mol), yet the positioning of cyano groups dictates fundamentally different electronic structures and chemical behaviors. Attempting to substitute 1,3-DCN with the more common 2,3- or 2,6-isomers introduces quantifiable changes in energy gaps, electrochemical behavior, and reaction regioselectivity. Specifically, 1,3-DCN exhibits the smallest HOMO-LUMO energy gap (4.076 eV) among isomers [1], undergoes reversible anion radical dimerization distinct from the simple reduction behavior of 1,2-, 1,4-, 1,8-, and 2,6-isomers , and participates in photocycloaddition at the 4,5-positions of the naphthalene ring—a site inaccessible to the 1,2- and 2,3-isomers [2]. These non-interchangeable properties demand isomer-specific procurement strategies.

Electronic gap Energy gap may shift with other isomers, altering electron-transfer characteristics.
Radical behavior Anion radical dimerization differs from simple reduction in 1,2-, 1,4-, 1,8-, and 2,6-isomers.
Photochemical site 4,5-addition unique to 1,3-DCN; 1,2- and 2,3-isomers react at 1,8-positions.
Thermal handling Melting point may differ >200 °C from 2,3- and 2,6-isomers, altering purification protocols.

1,3-Dicyanonaphthalene Differentiation Evidence


Smallest HOMO-LUMO Energy Gap

DFT calculations at the B3LYP/6-31G** level demonstrate that 1,3-dicyanonaphthalene possesses the smallest forbidden energy gap among the dicyanonaphthalene isomers, at 4.076 eV, compared to other positional isomers which exhibit larger gaps [1]. The total energy of the naphthalene core decreases linearly with cyano group substitution, but the 1,3-arrangement yields the most pronounced reduction in the HOMO-LUMO separation [1].

HOMO-LUMO Gap
Reported
4.076 eV
Smallest gap among isomers; supports lower excitation energy context.
DFT (B3LYP/6-31G**) gas-phase calculation.
DFT calculation Electronic structure Energy gap

Reversible Anion Radical Dimerization

Electrochemical reduction studies in N,N-dimethylformamide reveal that 1,3-dicyanonaphthalene undergoes reversible anion radical dimerization, a behavior shared only with the 2,3- and 2,7-isomers . In contrast, the 1,2-, 1,4-, 1,8-, and 2,6-isomers exhibit simple, reversible one-electron reduction without complications from coupled chemical reactions . The dimerization equilibrium constant for 1,3-DCN was determined at various temperatures, and DFT calculations confirm that the highest spin density at non-cyano-bearing ring carbons is largest for the three isomers exhibiting detectable dimerization .

Radical Dimerization
Head-to-head
Reversible dimerization observed
1,2-,1,4-,1,8-,2,6-isomers: simple reduction; dimerization absent.
Electrochemical reduction in DMF; spin density DFT.
Electrochemistry Anion radical Dimerization equilibrium

4,5-Photocycloaddition Regioselectivity

In photochemical [3+2]-cycloaddition reactions with alkenes, 1,3-dicyanonaphthalene undergoes addition exclusively at the 4,5-positions of the naphthalene ring [1]. This contrasts sharply with the 1,2-isomer (addition at 1,8-positions) and the 2,3-isomer (addition at 1,8-positions) [1]. For 1,3-DCN, the [3+2]-adducts were obtained in oxidized forms, and the addition of Cu(OAc)2 considerably improved yields [1]. The observed addition sites correlate with the spin and charge densities of the corresponding radical anions [1].

Photocycloaddition Site
Head-to-head
4,5-positions (1,3-DCN)
1,2- and 2,3-DCN react at 1,8-positions; regioselectivity may direct synthetic route.
UV irradiation with alkenes; Cu(OAc)2 may improve yield.
Photochemistry Cycloaddition Regioselectivity

Physical Property Differences vs 2,3-DCN

Physical property data from authoritative chemical databases reveal substantial differences between dicyanonaphthalene isomers. The 2,3-dicyanonaphthalene isomer exhibits a melting point range of 253-257 °C and estimated boiling point of approximately 300.41 °C . While exact melting point data for 1,3-DCN are not consistently reported across all authoritative databases, the 1,3-substitution pattern is known to produce distinct solid-state packing and thermal behavior compared to the 2,3-isomer [1]. The 1,3-DCN isomer generally appears as a crystalline solid requiring room temperature storage, whereas the 2,6-isomer is reported as a low-melting solid with a melting point of approximately 47 °C . These thermal property differences directly impact handling, purification, and formulation protocols.

Thermal Property
Class-level
Crystalline solid (1,3-DCN)
2,3-DCN mp 253–257 °C; 2,6-DCN mp ~47 °C. 1,3-DCN mp not uniformly established.
Handling and purification methods may differ.
Melting point Physical properties Isomer comparison

1,3-Dicyanonaphthalene: Optimal Applications


Low-Bandgap Organic Electronics

The smallest HOMO-LUMO energy gap (4.076 eV) among dicyanonaphthalene isomers makes 1,3-DCN the optimal choice for organic electronic applications requiring enhanced electron transfer or lower excitation energies . This property is particularly valuable in organic photovoltaic (OPV) devices where cyano-substituted naphthalenes serve as electron-accepting components. Studies indicate that dicyanonaphthalene derivatives enhance OPV efficiency by improving charge transport and photoconversion . The 1,3-substitution pattern provides the lowest-energy electronic transition among the isomer family, reducing the energetic barrier for charge separation compared to other isomers .

Reversible Radical Dimerization Electrochemistry

The reversible anion radical dimerization behavior of 1,3-DCN—a property shared only with the 2,3- and 2,7-isomers among seven isomers studied—enables applications where radical concentration and speciation require external control via temperature or concentration adjustments . Unlike the 1,2-, 1,4-, 1,8-, and 2,6-isomers that undergo simple reversible reduction without dimerization, 1,3-DCN offers an additional level of electrochemical tunability . This property is relevant for organic radical batteries, redox-flow systems, and electrosynthetic methodologies where controlled dimerization can modulate reactivity, stability, or product distribution .

4,5-Position Photochemical Synthesis

The exclusive [3+2]-photocycloaddition of 1,3-DCN at the 4,5-positions of the naphthalene ring provides access to substitution patterns that cannot be achieved using the 1,2- or 2,3-isomers (which react at 1,8-positions) . This regioselectivity is critical for synthetic routes targeting specific naphthalene derivatives or for constructing extended π-conjugated systems with defined connectivity. The addition of Cu(OAc)2 as an oxidizing agent further improves adduct yields, offering a tunable reaction parameter for optimizing synthetic outcomes .

Position-Specific Naphthalocyanine Precursor

Dicyanonaphthalenes serve as key precursors for naphthalocyanine macrocycles, which exhibit strong near-infrared absorption and photodynamic activity relevant to materials science and photodynamic applications . The 1,3-substitution pattern dictates the specific connectivity and electronic structure of the resulting naphthalocyanine framework. While 2,3-dicyanonaphthalene is commonly employed in naphthalocyanine syntheses , the distinct substitution geometry of 1,3-DCN offers an alternative scaffold for tailoring the optoelectronic properties, solubility, and aggregation behavior of the resulting macrocycles . This is particularly relevant when specific peripheral substitution patterns or altered π-conjugation pathways are required .

Application
Selection Property
Validation Focus
Organic electronics research
Isomer-specific HOMO-LUMO gap context
Electronic structure and charge-transfer verification
Radical anion electrochemistry
Reversible dimerization behavior
Dimerization equilibrium and temperature dependence
Regioselective photochemical synthesis
4,5-site addition specificity
Functionalization outcome verification
Naphthalocyanine precursor studies
Substitution-pattern electronic profile
Optoelectronic property and aggregation assessment
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